N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide: is a complex organic compound that features a combination of aromatic, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally, the attachment of the acetamide moiety. Common reagents used in these steps include ethyl iodide, 4-fluoroaniline, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(3-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-bromoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to the presence of the fluoroanilino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired effects.
Properties
Molecular Formula |
C20H21ClFN5OS |
---|---|
Molecular Weight |
433.9g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClFN5OS/c1-3-27-18(11-23-15-9-7-14(22)8-10-15)25-26-20(27)29-12-19(28)24-17-6-4-5-16(21)13(17)2/h4-10,23H,3,11-12H2,1-2H3,(H,24,28) |
InChI Key |
YBIMSTTUKPOPJC-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)CNC3=CC=C(C=C3)F |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
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